Cas no 1361864-63-2 (3-Chloro-4-(2,5-dichlorophenyl)pyridine)

3-Chloro-4-(2,5-dichlorophenyl)pyridine structure
1361864-63-2 structure
商品名:3-Chloro-4-(2,5-dichlorophenyl)pyridine
CAS番号:1361864-63-2
MF:C11H6Cl3N
メガワット:258.531039714813
CID:4926126

3-Chloro-4-(2,5-dichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Chloro-4-(2,5-dichlorophenyl)pyridine
    • インチ: 1S/C11H6Cl3N/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H
    • InChIKey: LALJFNUKPBTXOI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C1C=CN=CC=1Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 4.4

3-Chloro-4-(2,5-dichlorophenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023024948-500mg
3-Chloro-4-(2,5-dichlorophenyl)pyridine
1361864-63-2 97%
500mg
$960.40 2022-04-02
Alichem
A023024948-1g
3-Chloro-4-(2,5-dichlorophenyl)pyridine
1361864-63-2 97%
1g
$1,612.80 2022-04-02
Alichem
A023024948-250mg
3-Chloro-4-(2,5-dichlorophenyl)pyridine
1361864-63-2 97%
250mg
$707.20 2022-04-02

3-Chloro-4-(2,5-dichlorophenyl)pyridine 関連文献

3-Chloro-4-(2,5-dichlorophenyl)pyridineに関する追加情報

Introduction to 3-Chloro-4-(2,5-dichlorophenyl)pyridine (CAS No. 1361864-63-2) and Its Applications in Modern Chemical Research

3-Chloro-4-(2,5-dichlorophenyl)pyridine, identified by the chemical compound code CAS No. 1361864-63-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its chlorinated pyridine structure, has garnered attention due to its versatile reactivity and potential applications in the synthesis of various biologically active molecules. The presence of multiple chlorine substituents on the aromatic ring enhances its utility as a building block in medicinal chemistry, enabling the construction of complex scaffolds with tailored properties.

The structural motif of 3-Chloro-4-(2,5-dichlorophenyl)pyridine consists of a pyridine core substituted at the 3-position with a chlorine atom and at the 4-position with a phenyl group that is further chlorinated at the 2- and 5-positions. This specific arrangement imparts unique electronic and steric properties, making it an attractive candidate for further functionalization. In recent years, synthetic chemists have leveraged this compound to develop novel heterocyclic derivatives with potential therapeutic benefits.

One of the most compelling aspects of 3-Chloro-4-(2,5-dichlorophenyl)pyridine is its role as a precursor in the synthesis of kinase inhibitors, which are pivotal in targeted cancer therapies. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks and induce apoptosis or inhibit tumor growth. The chlorine atoms in 3-Chloro-4-(2,5-dichlorophenyl)pyridine serve as excellent handles for further derivatization, allowing chemists to introduce pharmacophores that enhance binding affinity and selectivity.

Recent advancements in computational chemistry have further highlighted the importance of 3-Chloro-4-(2,5-dichlorophenyl)pyridine as a key intermediate. Molecular modeling studies have demonstrated that the electron-withdrawing nature of the chlorine substituents can modulate the electronic properties of the pyridine ring, influencing its interactions with biological targets. These insights have guided the design of more effective kinase inhibitors by optimizing steric and electronic features through rational molecular design.

Beyond its applications in oncology, 3-Chloro-4-(2,5-dichlorophenyl)pyridine has shown promise in other therapeutic areas. For instance, researchers have explored its potential as a scaffold for developing antiviral agents. The structural framework of this compound allows for modifications that can mimic natural substrates or interfere with viral replication mechanisms. Specifically, derivatives of 3-Chloro-4-(2,5-dichlorophenyl)pyridine have been investigated for their ability to inhibit enzymes essential for viral replication, such as proteases and polymerases.

The synthesis of 3-Chloro-4-(2,5-dichlorophenyl)pyridine itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences involving chlorination reactions and cross-coupling techniques. However, recent methodologies have focused on greener and more efficient approaches, such as transition-metal-catalyzed reactions and flow chemistry systems. These innovations not only improve the scalability of production but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry.

In conclusion,3-Chloro-4-(2,5-dichlorophenyl)pyridine (CAS No. 1361864-63-2) represents a cornerstone in modern chemical research with far-reaching implications in pharmaceutical development. Its unique structural features make it an invaluable tool for constructing biologically active molecules across multiple therapeutic domains. As research continues to uncover new applications and synthetic strategies for this compound,3-Chloro-4-(2,5-dichlorophenyl)pyridine is poised to remain at the forefront of medicinal chemistry innovation.

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